N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide
Description
N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a cyclohexyl-substituted phenyl group at the N-position and a 3-methylphenyl sulfanyl moiety at the acetamide’s sulfur atom.
Properties
IUPAC Name |
N-(4-cyclohexylphenyl)-2-(3-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NOS/c1-16-6-5-9-20(14-16)24-15-21(23)22-19-12-10-18(11-13-19)17-7-3-2-4-8-17/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCRTXLWAMXTBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)NC2=CC=C(C=C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-cyclohexylphenylamine with 3-methylbenzenethiol in the presence of a suitable catalyst to form the intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted products depending on the nucleophile used
Scientific Research Applications
N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s structural features allow it to bind to these targets, thereby influencing their activity and resulting in the observed biological effects.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
N-(4-Fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide
- Structural Difference : The 4-fluorophenyl group replaces the 4-cyclohexylphenyl ring.
- Key Properties: Reported suppliers list this compound (CAS ZINC41848) with a molecular weight of ~289.35 g/mol (C₁₅H₁₄FNO₃S).
N-(3-Methylphenyl)-2-{[5-(indol-3-ylmethyl)-oxadiazolyl]sulfanyl}acetamide (8f)
- Structural Difference : Incorporates a 1,3,4-oxadiazole ring linked to an indole moiety.
iCRT3 [2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide]
- Structural Difference : Contains a 1,3-oxazole core and phenethyl group.
- Key Properties : Acts as a Wnt/β-catenin pathway inhibitor (IC₅₀ = 3.2 µM) by blocking β-catenin-TCF interactions. The phenethyl group may enhance cellular uptake compared to cyclohexylphenyl derivatives .
Physicochemical and Spectral Properties
Enzyme Inhibition
- LOX Inhibition : Compound 8t (N-(5-chloro-2-methylphenyl)-2-{[oxadiazolyl]sulfanyl}acetamide) showed 72% inhibition at 100 µM, attributed to the chloro substituent’s electron-withdrawing effects .
- α-Glucosidase Inhibition : 8f (IC₅₀ = 18.2 µM) outperformed acarbose (IC₅₀ = 380 µM), likely due to the indole-oxadiazole motif’s dual binding interactions .
Anti-inflammatory Activity
- iCRT3 reduced pro-inflammatory cytokines (TNF-α, IL-6) in LPS-stimulated macrophages by 60–70% via Wnt pathway suppression .
Crystallographic and Hydrogen-Bonding Features
- N-(4-Bromophenyl)-2-[(triazolyl)sulfanyl]acetamide : Forms N–H⋯S and C–H⋯N hydrogen bonds, creating centrosymmetric dimers. The bromophenyl group increases molecular packing density.
- N-(4-Chlorophenyl)-2-[(diaminopyrimidinyl)sulfanyl]acetamide : Exhibits intramolecular N–H⋯N bonds, stabilizing the pyrimidine ring conformation.
In contrast, the target compound’s cyclohexyl group may disrupt dense packing, increasing solubility compared to halogenated analogs .
Biological Activity
N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.
Chemical Structure and Properties
- Molecular Formula : C21H25NOS
- Molecular Weight : 341.50 g/mol
- IUPAC Name : this compound
The compound features a cyclohexyl group attached to a phenyl ring, linked to a sulfanyl group and an acetamide moiety, which contributes to its unique chemical reactivity and biological interactions.
This compound exhibits its biological activity through interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, influencing processes such as inflammation and cell signaling. The compound's structural features enhance its binding affinity to target proteins, leading to significant pharmacological effects.
Biological Activity
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties. It has been investigated for its ability to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
- Analgesic Properties : There is evidence indicating that this compound may act as an analgesic agent, potentially useful in pain management.
- Anticancer Potential : Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Study 1: Anti-inflammatory Activity
A study conducted on murine models demonstrated that the administration of this compound significantly reduced edema and inflammatory markers compared to control groups. The compound was shown to inhibit the activation of NF-kB, a key regulator of inflammation.
Study 2: Anticancer Efficacy
In a drug screening program targeting multicellular spheroids, this compound was identified as a promising candidate for further development as an anticancer therapeutic. The study reported IC50 values indicating effective inhibition of tumor growth in vitro .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(4-cyclohexylphenyl)-2-[(3-chlorophenyl)sulfanyl]acetamide | Chlorine substitution | Moderate anti-inflammatory effects |
| N-(4-cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide | Methyl substitution | Enhanced anticancer activity |
| N-(4-cyclohexylphenyl)-2-[(3-fluorophenyl)sulfanyl]acetamide | Fluorine substitution | Reduced analgesic properties |
Q & A
Q. What are the key steps in synthesizing N-(4-cyclohexylphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Sulfonation or halogenation of precursor amines (e.g., 4-cyclohexylaniline) to introduce reactive groups.
- Step 2 : Coupling reactions (e.g., using 2-[(3-methylphenyl)sulfanyl]acetyl chloride) under basic conditions (e.g., triethylamine) to form the acetamide backbone.
- Step 3 : Purification via column chromatography or recrystallization to isolate the product.
Key parameters include reaction temperature (often 0–80°C), solvent choice (e.g., dichloromethane or THF), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and purity (e.g., cyclohexyl protons at δ 1.2–2.2 ppm, aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
- Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S–C bond at ~650 cm⁻¹) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Enzyme Inhibition : Screen against kinases, proteases, or oxidoreductases using fluorometric/colorimetric assays (e.g., IC₅₀ determination).
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Single-Crystal X-ray Diffraction : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Use SHELXL for refinement, optimizing parameters like thermal displacement and occupancy .
- Challenges : Crystal quality (avoid twinning) and data completeness (>95% recommended). Anomalous dispersion (e.g., S atoms) aids phase resolution .
Q. How to address contradictory results in biological activity studies?
- Purity Verification : Re-analyze compound via HPLC (≥95% purity) to rule out impurities affecting assays.
- Assay Optimization : Validate protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition).
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity Adjustment : Introduce polar groups (e.g., –OH, –COOH) to improve solubility (logP <5).
- Metabolic Stability : Test liver microsome stability; consider prodrug formulations (e.g., ester derivatives) to enhance bioavailability.
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, guiding dose adjustments .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Synthesize analogs with modified cyclohexyl or sulfanyl groups (e.g., halogenation, methylation).
- Activity Cliffs : Compare IC₅₀ values across analogs to identify critical functional groups.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., HIV-1 RT) .
Methodological Guidance
8. Best practices for resolving low yields in the final synthetic step:
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for coupling efficiency.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproducts.
- Workup Optimization : Adjust pH during extraction (e.g., ~7 for amide stability) .
Q. How to validate interactions with biological targets using biophysical methods?
- SPR (Surface Plasmon Resonance) : Immobilize the target protein and measure compound binding (KD values).
- ITC (Isothermal Titration Calorimetry) : Quantify enthalpy changes upon ligand binding.
- Cryo-EM : For large complexes, resolve binding interfaces at near-atomic resolution .
10. Addressing spectral overlap in NMR analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
